5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile
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Overview
Description
5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a nitrile group in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile can be synthesized through a chemodivergent approach using α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization/bromination process. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of ethyl acetate as a solvent and tert-butyl hydroperoxide (TBHP) as an oxidant are common in these processes .
Chemical Reactions Analysis
Types of Reactions
5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Cyclization Reactions: Conditions often involve the use of oxidants like TBHP and solvents like ethyl acetate.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Cyclization Reactions: Products include more complex heterocyclic compounds.
Scientific Research Applications
5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing drugs with various biological activities, including antituberculosis agents.
Organic Synthesis: Employed in the synthesis of more complex molecules due to its reactivity and functional groups.
Material Science:
Mechanism of Action
The mechanism of action of 5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar biological activities.
3-Substituted Imidazo[1,2-a]pyridines: Compounds with various substituents at the 3-position, showing diverse biological properties.
Uniqueness
5-Bromoimidazo[1,2-a]pyridine-3-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer specific reactivity and potential for further functionalization. This makes it a valuable compound in both medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C8H4BrN3 |
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Molecular Weight |
222.04 g/mol |
IUPAC Name |
5-bromoimidazo[1,2-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-3-8-11-5-6(4-10)12(7)8/h1-3,5H |
InChI Key |
VXKLXCUQBHYESW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)C#N |
Origin of Product |
United States |
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